Increased Lipophilicity (LogP 1.706) vs. Trifluoro Analogs (LogP ~1.0-1.3)
Ethyl pentafluoropropionylacetate exhibits a calculated octanol-water partition coefficient (LogP) of 1.706 . This value is substantially higher than that reported for its trifluoromethyl analog, ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which has LogP values ranging from approximately 1.07 to 1.32 depending on the source [1][2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.706 |
| Comparator Or Baseline | Ethyl 4,4,4-trifluoroacetoacetate (ETFAA); LogP = 1.071 [1] or 1.29-1.32 [2] |
| Quantified Difference | ~ΔLogP = +0.4 to +0.6 units |
| Conditions | Calculated/Predicted LogP values from authoritative chemical databases. |
Why This Matters
A higher LogP enhances membrane permeability and metabolic stability in drug candidates, directly influencing pharmacokinetic profiles and making ethyl pentafluoropropionylacetate the preferred building block when increased lipophilicity is a design goal [3].
- [1] Molbase, Entry for Ethyl 4,4,4-trifluoroacetoacetate (CAS 372-31-6). View Source
- [2] SIELC, Entry for Ethyl 4,4,4-trifluoroacetoacetate. View Source
- [3] Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chem. Soc. Rev. 2008, 37, 320-330. View Source
